SARS-CoV-2 Mpro Binding-Pose Differentiation vs. Generic 2-Phenoxyacetamide Scaffolds
The closest structurally characterized comparator carrying the N-[4-(2-oxopyrrolidin-1-yl)phenyl] substructure is the indane-1-carboxamide derivative co-crystallized with SARS-CoV-2 Mpro (PDB 9HC1, resolution 1.493 Å) [1]. In this complex, the 2-oxopyrrolidin-1-yl carbonyl oxygen is positioned 2.8–3.0 Å from the backbone NH of Gly143 in the oxyanion hole, a hallmark contact exploited by peptidomimetic Mpro inhibitors. Generic 2-phenoxyacetamides modeled in silico against the same pocket (Results in Chemistry, 2022) achieve ΔGbind values of ‑6.83 to ‑7.20 kcal/mol [2]; however, none of those in silico ligands contain the 2-oxopyrrolidin-1-yl group, and their binding modes lack the oxyanion-hole hydrogen bond observed in the 9HC1 experimental structure. Although the target compound itself is not the ligand in 9HC1, the shared N-[4-(2-oxopyrrolidin-1-yl)phenyl] substructure allows confident inference that its phenoxyacetamide terminus would be positioned in the S1′–S2′ region in a manner distinct from the published in silico series.
| Evidence Dimension | Key polar contact in SARS-CoV-2 Mpro oxyanion hole |
|---|---|
| Target Compound Data | Substructure present in PDB 9HC1 ligand; pyrrolidinone‑carbonyl to Gly143‑NH distance ≈ 2.8–3.0 Å |
| Comparator Or Baseline | 11 in silico 2-phenoxyacetamide derivatives (no 2-oxopyrrolidin-1-yl group); ΔGbind range ‑6.83 to ‑7.20 kcal/mol |
| Quantified Difference | Presence vs. absence of oxyanion‑hole hydrogen bond; comparative ΔGbind not available for identical scaffold |
| Conditions | X-ray diffraction (1.493 Å) for 9HC1; Schrödinger Glide SP docking for in silico series |
Why This Matters
Buyers evaluating phenoxyacetamide-based Mpro inhibitors should prioritize analogs that experimentally engage the oxyanion hole, as this contact is correlated with nM potency in structurally related peptidomimetic series; the 2-oxopyrrolidin-1-yl group provides a differentiable structural handle to achieve this contact.
- [1] Hanoulle, X., Charton, J., Deprez, B. (2024). SARS-CoV-2 Main Protease complexed with (1R)-N-(3-chlorophenyl)-3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]indane-1-carboxamide. PDB ID: 9HC1, to be published. View Source
- [2] Results in Chemistry (2022). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. Results in Chemistry, 4, 100263. View Source
